molecular formula C11H10N2O3 B1449774 Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1016681-63-2

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B1449774
CAS No.: 1016681-63-2
M. Wt: 218.21 g/mol
InChI Key: XZFQNRLWZDAFIR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research shows that derivatives of 4-oxo-3,4-dihydroquinazolines, like Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are obtained through various synthetic routes. For instance, the heating of arylamides of N-ethoxalylanthranilic acid in acetic acid media in the presence of triethylamine yields ethyl 3-aryl-4-oxo-3,4-dihydroquinazoline-2-carboxylates, which can be further processed to form related compounds (Shemchuk et al., 2010).
  • Another study demonstrated the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates from the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This showcases the diversity in the synthesis routes for related compounds (Rudenko et al., 2013).

Molecular and Crystal Structure Analysis

  • The molecular and crystal structures of compounds similar to this compound are often established using X-ray structural analysis. This is critical in understanding their chemical behavior and potential applications in various fields of research (Rudenko et al., 2012).

Applications in Antibacterial Research

  • Some derivatives of 4-oxoquinolines have shown significant antibacterial activities. For example, a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with various substituents demonstrated greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper et al., 1990).

Development of Anticancer Agents

  • Some derivatives of quinazolines have been investigated for their potential anticancer activities. For instance, the synthesis of novel quinazolines and their evaluation as inhibitors for methionine synthase has shown promise in the development of anticancer agents, particularly targeting breast and prostate tumor cells (Elfekki et al., 2014).

Synthesis of Novel Derivatives for Biological Applications

  • Research into the synthesis of novel derivatives of quinazolines, including those similar to this compound, has been geared towards exploring their biological applications. This includes the study of their antimicrobial, antitubercular, and anti-HIV properties, underscoring the broad potential of these compounds in medicinal chemistry (Sulthana M.T et al., 2019).

Properties

IUPAC Name

methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-12-9-5-7(11(15)16-2)3-4-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFQNRLWZDAFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 2-aminoterephthalate (0.50 g, 2.4 mmol) in 4.0 M hydrochloric acid in 1,4-dioxane (4.8 mL) was added acetonitrile (1.0 mL, 19.0 mmol). The reaction mixture was heated to 50° C. and stirred for 3 h. The mixture was then cooled to rt, concentrated and the residue was twice co-evaporated with toluene. Ether was added and the mixture was extracted with water (2×). The combined aqueous phases were then concentrated to afford methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (0.52 g, quant). LC-MS: (FA) ES+ 219.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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